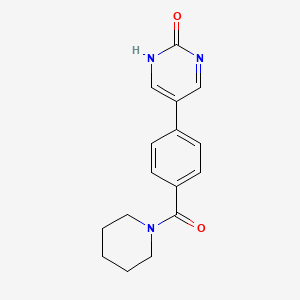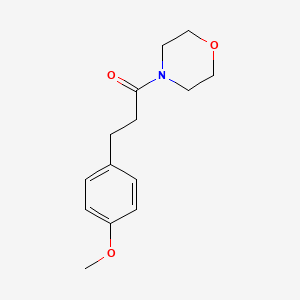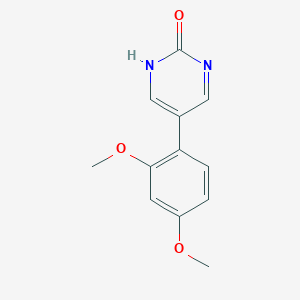
2-(Naphthalen-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a naphthalene ring fused to a nicotinic acid moiety. It typically appears as a solid, which may be white or light yellow crystalline powder . It is soluble in common organic solvents such as ethanol and acetone .
準備方法
The synthesis of 2-(Naphthalen-1-yl)nicotinic acid involves multiple steps. One common method includes the functionalization of naphthalene followed by coupling with nicotinic acid . The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups on the naphthalene or nicotinic acid moiety are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
科学的研究の応用
2-(Naphthalen-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It can be used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
2-(Naphthalen-1-yl)nicotinic acid can be compared with other similar compounds such as:
- 2-(Naphthalen-1-ylamino)nicotinic acid
- 2-(Naphthalen-2-ylamino)nicotinic acid
- 2-(2,3-dimethyl-phenylamino)nicotinic acid
- 2-(3,4-dimethyl-phenylamino)nicotinic acid
These compounds share structural similarities but differ in their substituent groups and specific properties. The uniqueness of this compound lies in its specific naphthalene and nicotinic acid moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKZCQQWWXOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/new.no-structure.jpg)
![7-Methyl-1,7-diazaspiro[4.5]decan-6-one](/img/structure/B6285756.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/structure/B6285765.png)





